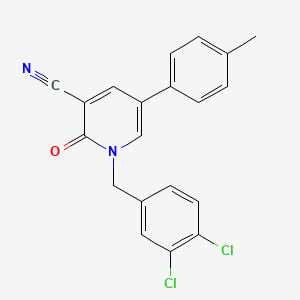

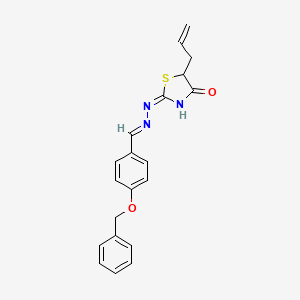

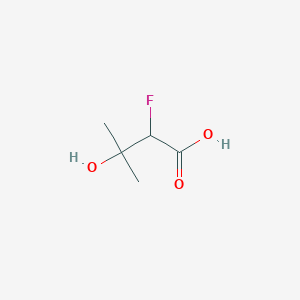

2-Amino-6-iodobenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-6-iodobenzaldehyde (2A6IB) is a synthetic organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of organic compounds and is used as a reagent in various biochemical and physiological experiments. 2A6IB is also used as an analytical tool for the detection of certain molecules in biological samples. This compound is also known for its ability to catalyze the formation of aldehydes from ketones.

科学的研究の応用

Annulation Reactions in Organic Chemistry

2-Amino-6-iodobenzaldehyde derivatives have been utilized in annulation reactions, specifically in the formation of polysubstituted amino-indenones. A study demonstrated the use of these derivatives in palladium-catalyzed reactions, leading to the synthesis of rare polysubstituted amino-indenones with high regioselectivity (Golling et al., 2022).

Synthesis of Schiff Bases

In another application, this compound derivatives have been used in the synthesis of Schiff bases. These Schiff bases are then used in the formation of metal complexes, such as zinc complexes, which exhibit various biological activities (Chohan et al., 2003).

Formation of Complex Ligands

The derivatives have also been involved in the preparation of complex ligands. For instance, they have been used in the creation of unsymmetrical quadridentate ligands and their complexes with metals like copper(II), nickel(II), and palladium(II) (Kwiatkowski & Kwiatkowski, 1986).

Fluorescence Derivatization in Chromatography

This compound derivatives have been identified as useful reagents for fluorescence derivatization, particularly for aromatic aldehydes in liquid chromatography. This application is crucial for the selective and sensitive detection of these compounds (Nohta et al., 1994).

Antimicrobial and Enzyme Inhibition Studies

The derivatives of this compound have been explored for their antimicrobial and enzyme inhibition properties. This includes their use in creating biologically active Schiff base compounds and their subsequent metal complexes (Sumrra et al., 2018).

Safety and Hazards

将来の方向性

While specific future directions for 2-Amino-6-iodobenzaldehyde are not mentioned in the literature, compounds like it are often used as building blocks in organic chemistry . They can be used in the synthesis of various complex molecules for research and development in fields like medicinal chemistry.

特性

IUPAC Name |

2-amino-6-iodobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRYXUCGWJRLLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2500192.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2500198.png)

![4-(2-{3-Methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetylamino)-benzoic acid ethyl ester](/img/structure/B2500208.png)

![3-[4-(2,2-dicyanoethenyl)-3-(4-phenylphenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2500209.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2500213.png)